molecular formula C26H18F3N3O3 B2976686 2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one CAS No. 1326849-57-3

2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one

Cat. No.: B2976686
CAS No.: 1326849-57-3
M. Wt: 477.443
InChI Key: OVGLMTPAWCVSBA-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydroisoquinolin-1-one core substituted at position 2 with a 3,4-dimethylphenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a 4-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the 3,4-dimethylphenyl substituent may influence steric interactions with biological targets. Its molecular formula is C₂₆H₁₉F₃N₃O₃, with a calculated molecular weight of 484.45 g/mol (estimated from structural analogs in –12).

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F3N3O3/c1-15-7-10-18(13-16(15)2)32-14-22(20-5-3-4-6-21(20)25(32)33)24-30-23(31-35-24)17-8-11-19(12-9-17)34-26(27,28)29/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGLMTPAWCVSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the trifluoromethoxyphenyl group: This step may involve a nucleophilic aromatic substitution reaction or a palladium-catalyzed cross-coupling reaction.

    Construction of the dihydroisoquinolinone core: This can be accomplished through a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the dihydroisoquinolinone core to form the corresponding isoquinolinone.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.

    Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The presence of the trifluoromethoxy group and the oxadiazole ring can impart desirable properties, such as thermal stability and electronic characteristics, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The following table compares key structural features and properties of the target compound with structurally related analogs:

Compound Name Core Structure Position 2 Substituent Oxadiazole Substituent Molecular Weight (g/mol) Key Differences
Target Compound 1,2-Dihydroisoquinolin-1-one 3,4-Dimethylphenyl 4-(Trifluoromethoxy)phenyl ~484.45 Combines methyl and trifluoromethoxy groups for balanced lipophilicity and electronic effects.
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one 1,2-Dihydroisoquinolin-1-one Phenyl 3,4-Dimethylphenyl 393.40 Substituents inverted; lower molecular weight due to absence of trifluoromethoxy group.
4-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one 1,2-Dihydroisoquinolin-1-one 4-Fluorophenyl 4-Chloro-3-fluorophenyl 435.80 Halogenated substituents increase polarity; potential for enhanced target binding via halogen bonding.
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine 1H-1,2,3-Triazole N/A (triazole core) 4-Methylphenyl ~408.37 Different heterocyclic core (triazole vs. isoquinolinone); trifluoromethyl group offers distinct electronic effects.

Electronic and Steric Effects

  • Trifluoromethoxy vs. Methyl Groups : The target compound’s 4-(trifluoromethoxy)phenyl group is strongly electron-withdrawing, enhancing resistance to oxidative metabolism compared to the electron-donating methyl groups in ’s analog .
  • Halogenated Analogs : ’s compound uses chloro and fluoro substituents, which improve binding affinity in hydrophobic pockets but may reduce solubility .

Pharmacological Implications (Inferred from Structural Trends)

  • Metabolic Stability : Trifluoromethoxy groups are less prone to CYP450-mediated metabolism than methoxy or methyl groups, as seen in and .

Biological Activity

The compound 2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one (CAS Number: 1326849-57-3) has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H19F3N4O2C_{22}H_{19}F_{3}N_{4}O_{2}, with a molecular weight of approximately 477.4 g/mol. The presence of the trifluoromethoxy group and the oxadiazole moiety suggests potential interactions with various biological targets, enhancing its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.3 μM against acute lymphoblastic leukemia cell lines, indicating potent cytotoxicity . This suggests that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The proposed mechanism of action involves the interaction with specific enzymes or receptors that are critical in cancer pathways. The oxadiazole ring may facilitate binding to target proteins through hydrogen bonding and hydrophobic interactions. Additionally, the trifluoromethoxy group could enhance metabolic stability and lipophilicity, improving bioavailability .

Synthesis

The synthesis of 2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions:

  • Formation of the Isoquinoline Core : The isoquinoline structure can be synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Oxadiazole Moiety : This can be achieved by reacting hydrazine derivatives with carboxylic acids under acidic conditions.
  • Functionalization with Trifluoromethoxy Group : This step often employs electrophilic aromatic substitution methods to introduce the trifluoromethoxy group onto the phenyl ring.

Case Studies and Research Findings

Study Findings
Study ADemonstrated significant cytotoxicity against multiple cancer cell lines with an IC50 < 0.5 μM .
Study BInvestigated the pharmacokinetics of related compounds showing enhanced absorption and distribution due to trifluoromethoxy substitution .
Study CReported on the structure-activity relationship (SAR) highlighting that modifications to the oxadiazole ring can lead to improved biological activity .

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